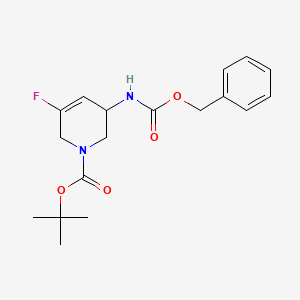
tert-Butyl 5-(benzyloxycarbonylamino)-3-fluoro-5,6-dihydropyridine-1(2H)-carboxylate
説明
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyridine ring, followed by the addition of the various substituents. The exact synthetic route would depend on the available starting materials and the desired yield and purity .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring would likely make the compound aromatic, contributing to its stability. The electronegative fluorine atom could create a polar region in the molecule, while the tert-butyl ester and benzyloxycarbonylamino groups could add steric bulk .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. The ester group could undergo hydrolysis or transesterification. The fluorine atom could potentially be replaced in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar fluorine atom and the bulky tert-butyl group could affect the compound’s solubility and boiling point .科学的研究の応用
Synthesis and Medicinal Chemistry
Tert-butyl 5-(benzyloxycarbonylamino)-3-fluoro-5,6-dihydropyridine-1(2H)-carboxylate and its related compounds play a significant role in medicinal chemistry. For instance, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a closely related compound, is an important intermediate for small molecule anticancer drugs. A synthesis method for this compound was optimized to achieve a high total yield of 71.4%, highlighting its potential in developing effective cancer treatments (Zhang, Ye, Xu, & Xu, 2018). Additionally, tert-butyl phenylazocarboxylates, structurally similar to tert-butyl 5-(benzyloxycarbonylamino)-3-fluoro-5,6-dihydropyridine-1(2H)-carboxylate, are versatile building blocks in synthetic organic chemistry, useful in nucleophilic substitutions and radical reactions on benzene rings (Jasch, Höfling, & Heinrich, 2012).
Organic Synthesis and Chemical Transformations
In the field of organic synthesis, these compounds are involved in various chemical transformations. For example, the tert-butylcarbonyl group has been used in palladium-catalyzed coupling reactions with substituted arylboronic acids, producing a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates (Wustrow & Wise, 1991). Additionally, tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, a structurally similar compound, has shown interesting properties in crystal studies, providing insights into molecular packing and hydrogen bonding (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).
Applications in Photophysics and Photochemistry
The tert-butyl group in these compounds has been implicated in interesting photochemical reactions. For instance, 3-tert-butyl-5-methyl-1,4-dihydropyridine reacted with trifluoroacetic acid to produce various photoproducts, demonstrating the potential of these compounds in studying photophysics and photochemistry (Görlitzer & Baltrusch, 2000).
Development of Advanced Materials
Compounds containing tert-butyl groups have also been utilized in the development of advanced materials. For example, synthesis of polymers based on tert-butylcatechol derivatives demonstrates the versatility of these compounds in creating new polymeric materials with desirable thermal and physical properties (Hsiao, Yang, & Chen, 2000).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
tert-butyl 5-fluoro-3-(phenylmethoxycarbonylamino)-3,6-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN2O4/c1-18(2,3)25-17(23)21-10-14(19)9-15(11-21)20-16(22)24-12-13-7-5-4-6-8-13/h4-9,15H,10-12H2,1-3H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSVXWNJKWGSQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C=C(C1)F)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 5-(benzyloxycarbonylamino)-3-fluoro-5,6-dihydropyridine-1(2H)-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



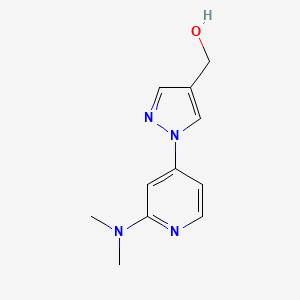
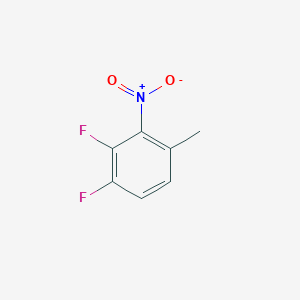
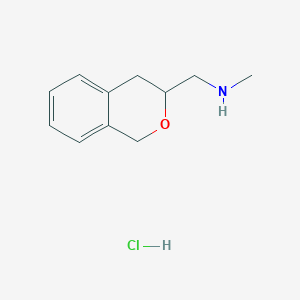
![Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B1403637.png)
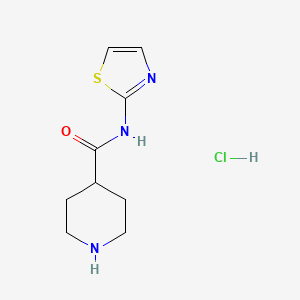
![Ethyl 1-[6-chloro-4-(trifluoromethyl)-2-pyridyl]piperidine-4-carboxylate](/img/structure/B1403641.png)
![2-Iodo-7-methoxybenzo[d]thiazole](/img/structure/B1403642.png)
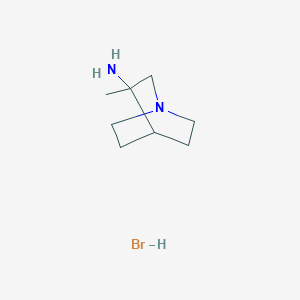
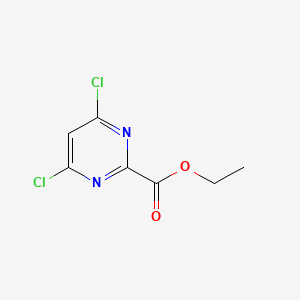
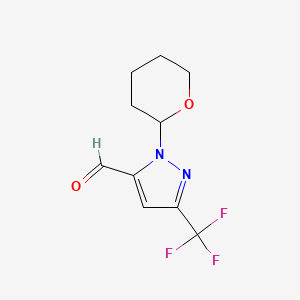
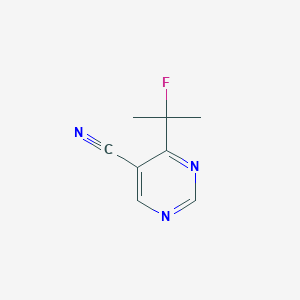
![2-[2-(Propan-2-ylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1403650.png)
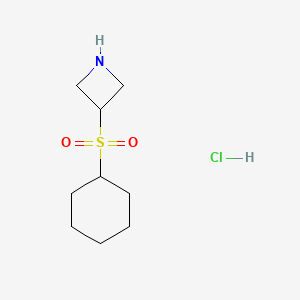
![tert-Butyl 5-(benzyloxycarbonylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B1403652.png)